1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

Vue d'ensemble

Description

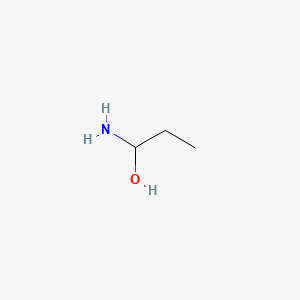

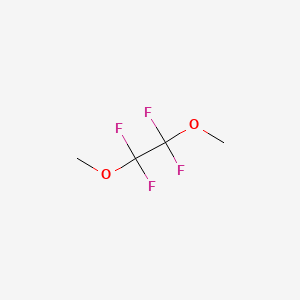

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a chemical compound with the molecular formula C4H6F4O2 . It has an average mass of 162.083 Da and a monoisotopic mass of 162.030396 Da . It is also known by its IUPAC name, 1,1,2,2-Tetrafluoro-1,2-dimethoxyethane .

Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a substance used in laboratory chemicals, the manufacture of substances, and scientific research and development . Its physical and chemical properties are not explicitly listed, but similar compounds like tetrafluoroethane have properties such as being colorless, nonflammable, and having a boiling point of -26.6°C .Applications De Recherche Scientifique

Weak Hydrogen Bond Network Analysis

A study investigated the weak hydrogen bond network in 1,1,1,2-Tetrafluoroethane dimer using pulsed jet Fourier transform microwave spectroscopy, revealing a conformer stabilized through a network of C-H···F-C interactions. This research provides insights into the structural and energetic properties of tetrafluoroethane derivatives, demonstrating the importance of weak interactions in determining molecular configurations (Xiaolong Li et al., 2017).

Chemical and Electrochemical Studies

In another study, the reaction of thianthrene and phenoxathiin cation radicals with 2,3-dimethyl-2-butene was explored, showing the formation of a specific adduct with 1,1,1,2-tetrafluoroethane under certain conditions. This research underscores the potential of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane derivatives in facilitating unique chemical transformations (Bing Zhao et al., 2006).

Molecular Structure and Conformations

The molecular structure and conformations of 1,2-dimethoxy-3,3,4,4-tetrafluorocyclobut-1-ene were examined, highlighting the role of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane in influencing bond length variations and molecular geometry. This work contributes to understanding the structural dynamics of fluorinated cyclobutene derivatives (A. D. Richardson et al., 2010).

Electret Properties and Nanostructure-Property Relationships

Research on the electret properties of spin-coated Teflon-AF films, which involve derivatives of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane, demonstrates the material's potential in electrical insulation and dielectric applications. This study provides a basis for the development of advanced materials with specific electrical characteristics (P. Gunther et al., 1993).

Solvation Structure and Electrochemical Stability

A recent study focused on the solvation structure and electrochemical stability of lithium metal batteries using 1,2-Dimethoxyethane derivatives. It highlights how molecular design principles, such as steric hindrance, can enhance the performance of energy storage devices, underscoring the versatility of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane in advanced applications (Yuelang Chen et al., 2021).

Safety And Hazards

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, and using only in well-ventilated areas . In case of contact with skin or eyes, or if inhaled, specific treatment and medical attention may be required .

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O2/c1-9-3(5,6)4(7,8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVROHVXUDSJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(OC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462919 | |

| Record name | 1,2-Dimethoxytetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane | |

CAS RN |

73287-23-7 | |

| Record name | 1,2-Dimethoxytetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)